molecular formula C13H20O2 B14850902 5-Tert-butyl-2-(propan-2-yloxy)phenol

5-Tert-butyl-2-(propan-2-yloxy)phenol

Cat. No.: B14850902
M. Wt: 208.30 g/mol
InChI Key: LVWDGCXOVCDQAF-UHFFFAOYSA-N
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Description

5-Tert-butyl-2-(propan-2-yloxy)phenol is an organic compound with the molecular formula C13H20O2 It is a phenolic compound characterized by the presence of a tert-butyl group and an isopropoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-2-(propan-2-yloxy)phenol typically involves the alkylation of 5-tert-butyl-2-hydroxybenzaldehyde with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-2-(propan-2-yloxy)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

5-Tert-butyl-2-(propan-2-yloxy)phenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and ligands.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-2-(propan-2-yloxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The tert-butyl and isopropoxy groups can influence the compound’s hydrophobic interactions and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-2-(propan-2-yloxy)phenol is unique due to the presence of both the tert-butyl and isopropoxy groups, which confer distinct chemical properties and reactivity compared to its analogs. These structural features make it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

5-tert-butyl-2-propan-2-yloxyphenol

InChI

InChI=1S/C13H20O2/c1-9(2)15-12-7-6-10(8-11(12)14)13(3,4)5/h6-9,14H,1-5H3

InChI Key

LVWDGCXOVCDQAF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=C(C=C1)C(C)(C)C)O

Origin of Product

United States

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